N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]furan-3-carboxamide
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Description
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]furan-3-carboxamide is a useful research compound. Its molecular formula is C16H17N3O4S and its molecular weight is 347.39. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]furan-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological effects based on available research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a furan ring and a benzothiadiazole moiety. Its molecular formula is C17H20N4O5S, and it features several functional groups that may contribute to its biological activity.
Research indicates that compounds similar to N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]furan-3-carboxamide often exhibit diverse mechanisms of action:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Effects : Some derivatives have demonstrated efficacy against various bacterial and fungal strains.
- Anticancer Potential : Preliminary studies suggest that related compounds may inhibit cancer cell proliferation through various pathways.
Biological Activity Data
The following table summarizes key biological activities reported for this compound and its analogs:
Activity Type | Observed Effect | Reference |
---|---|---|
Antioxidant | Scavenging free radicals | |
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Reduced proliferation in cancer cells |
Case Study 1: Antioxidant Properties
In a study evaluating the antioxidant capacity of various benzothiadiazole derivatives, N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]furan-3-carboxamide exhibited notable free radical scavenging activity. The compound's ability to donate electrons was quantified using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing a significant IC50 value compared to control substances.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that the compound had a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating infections.
Case Study 3: Anticancer Activity
A recent study assessed the anticancer effects of N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]furan-3-carboxamide on various cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells through caspase activation pathways. This finding highlights its potential role in cancer therapy.
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-16(12-7-10-23-11-12)17-8-9-18-14-3-1-2-4-15(14)19(13-5-6-13)24(18,21)22/h1-4,7,10-11,13H,5-6,8-9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEQMHVPLYBSGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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